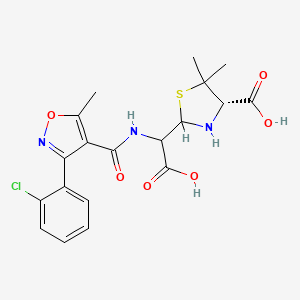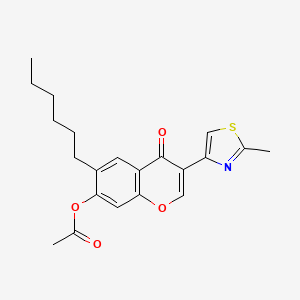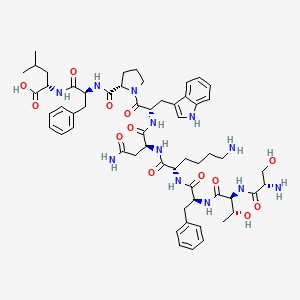
Benzanilide, N-(2-(diethylamino)ethyl)-2,2',4,4',6,6'-hexamethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzanilide, N-(2-(diethylamino)ethyl)-2,2’,4,4’,6,6’-hexamethyl-, hydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple methyl groups and a diethylaminoethyl side chain. It is often studied for its potential biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzanilide, N-(2-(diethylamino)ethyl)-2,2’,4,4’,6,6’-hexamethyl-, hydrochloride typically involves the reaction of benzanilide derivatives with diethylaminoethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Benzanilide, N-(2-(diethylamino)ethyl)-2,2’,4,4’,6,6’-hexamethyl-, hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Benzanilide, N-(2-(diethylamino)ethyl)-2,2’,4,4’,6,6’-hexamethyl-, hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of benzanilide, N-(2-(diethylamino)ethyl)-2,2’,4,4’,6,6’-hexamethyl-, hydrochloride involves its interaction with specific molecular targets. The diethylaminoethyl side chain allows it to interact with biological receptors, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-ethyl-benzanilide: Similar in structure but with an ethyl group instead of a diethylaminoethyl side chain.
N-benzyl-benzanilide: Contains a benzyl group, leading to different chemical properties and biological activities.
Uniqueness
Benzanilide, N-(2-(diethylamino)ethyl)-2,2’,4,4’,6,6’-hexamethyl-, hydrochloride is unique due to its multiple methyl groups and the presence of a diethylaminoethyl side chain. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Eigenschaften
| 39367-89-0 | |
Molekularformel |
C25H37ClN2O |
Molekulargewicht |
417.0 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzamide;hydrochloride |
InChI |
InChI=1S/C25H36N2O.ClH/c1-9-26(10-2)11-12-27(24-21(7)15-18(4)16-22(24)8)25(28)23-19(5)13-17(3)14-20(23)6;/h13-16H,9-12H2,1-8H3;1H |
InChI-Schlüssel |
ICCGGPCHGZEKOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN(C1=C(C=C(C=C1C)C)C)C(=O)C2=C(C=C(C=C2C)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





